molecular formula C27H23F3N2O3 B2900122 ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate CAS No. 481659-90-9

ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate

Cat. No.: B2900122
CAS No.: 481659-90-9
M. Wt: 480.487
InChI Key: XZPGYMKNLXTCOQ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C27H23F3N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate typically involves multiple steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to produce the indole core . The introduction of the trifluoromethyl group and the biphenyl moiety is achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of the trifluoromethyl group and biphenyl moiety allows for electrophilic and nucleophilic substitution reactions under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate has diverse scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethyl group and biphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 1-ethyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2O3/c1-3-32-23-14-13-20(15-18(23)16-24(32)26(34)35-4-2)31-25(33)22-8-6-5-7-21(22)17-9-11-19(12-10-17)27(28,29)30/h5-16H,3-4H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGYMKNLXTCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4′-Trifluoromethyl-biphenyl-2-carboxylic acid (5.04 g, 18.95 mmol) and 1-ethyl-5-nitro-1H-indole-2-carboxylic acid ethyl ester (4.00 g, 17.23 mmol) were dissolved in DCM (100 mL). DIEA (8 g, 61.8 mmol) was added to the above mixture and the mixture was stirred at room temperature for 5 minutes. PyBroP (9.63 g, 20.67 mmol) was added to the above solution in one portion. The reaction mixture was stirred for another 3 hours. The precipitate was filtered off and washed with cold DCM to provide the title compound (4.5 g, 54.4%).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
9.63 g
Type
reactant
Reaction Step Three
Yield
54.4%

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